3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group and a fluorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-3-fluorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated aromatic ring can enhance the binding affinity and selectivity of drug candidates.
Industry: In the industrial sector, tert-butyl 3-(4-amino-3-fluorophenyl)propanoate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-4-fluorophenyl)propanoate
- tert-Butyl 3-(4-chlorophenyl)propanoate
- tert-Butyl 3-(4-methoxyphenyl)propanoate
Comparison: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding affinity to biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity.
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8H,5,7,15H2,1-3H3 |
InChI Key |
PPJYYYPTDRFUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.